Cas no 205043-09-0 (2-(Difluoromethoxy)pyridin-4-ol)

2-(Difluoromethoxy)pyridin-4-ol is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it a valuable intermediate for designing bioactive compounds. Its pyridine core offers versatile reactivity for further functionalization, while the hydroxyl group provides a handle for derivatization. The compound’s unique electronic properties, imparted by the difluoromethoxy substituent, can influence binding affinity and selectivity in target molecules. It is particularly useful in the development of fluorinated analogs for improved pharmacokinetic profiles. High purity and consistent quality are critical for its effective use in research and industrial applications.
2-(Difluoromethoxy)pyridin-4-ol structure
205043-09-0 structure
商品名:2-(Difluoromethoxy)pyridin-4-ol
CAS番号:205043-09-0
MF:C6H5F2NO2
メガワット:161.1062
MDL:MFCD18261897
CID:1035333
PubChem ID:18541698

2-(Difluoromethoxy)pyridin-4-ol 化学的及び物理的性質

名前と識別子

    • 2-(difluoromethoxy)-4-Pyridinol
    • 2-(difluoromethoxy)-1H-pyridin-4-one
    • 2-(difluoroMethoxy)pyridin-4-ol
    • 4-Pyridinol, 2-(difluoromethoxy)-
    • AK129432
    • 2-difluoromethoxypyridin-4-ol
    • VYLOASWLEVJLKI-UHFFFAOYSA-N
    • 2-Difluoromethoxy-4-hydroxypyridine
    • 2-(Difluoromethoxy)-4-hydroxypyridine
    • RL02544
    • FCH1183151
    • 2-(Difluoromethoxy)pyridin-4(1H)-one
    • AX8241048
    • ST24039635
    • EN300-7698147
    • DB-291954
    • 205043-09-0
    • C6H5F2NO2
    • MFCD18261897
    • SCHEMBL6182468
    • AKOS016014274
    • CS-0043889
    • Y10131
    • SB85511
    • DTXSID40594933
    • DS-6190
    • J-506378
    • 2-(Difluoromethoxy)pyridin-4-ol
    • MDL: MFCD18261897
    • インチ: 1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10)
    • InChIKey: VYLOASWLEVJLKI-UHFFFAOYSA-N
    • ほほえんだ: FC([H])(OC1=C([H])C(C([H])=C([H])N1[H])=O)F

計算された属性

  • せいみつぶんしりょう: 161.02883473g/mol
  • どういたいしつりょう: 161.02883473g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 38.3

2-(Difluoromethoxy)pyridin-4-ol セキュリティ情報

2-(Difluoromethoxy)pyridin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7698147-0.25g
2-(difluoromethoxy)pyridin-4-ol
205043-09-0 95.0%
0.25g
$42.0 2025-02-22
Key Organics Ltd
DS-6190-5MG
2-(Difluoromethoxy)pyridin-4-ol
205043-09-0 >98%
5mg
£46.00 2025-02-09
Key Organics Ltd
DS-6190-5G
2-(Difluoromethoxy)pyridin-4-ol
205043-09-0 >98%
5g
£990.00 2025-02-09
eNovation Chemicals LLC
D746327-1g
4-Pyridinol, 2-(difluoromethoxy)-
205043-09-0 98%
1g
$135 2024-06-07
Alichem
A023007792-250mg
2-(Difluoromethoxy)-4-hydroxypyridine
205043-09-0 98%
250mg
$194.89 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D898771-1g
2-(Difluoromethoxy)pyridin-4-ol
205043-09-0 98%
1g
¥3,998.70 2022-01-11
Enamine
EN300-7698147-10.0g
2-(difluoromethoxy)pyridin-4-ol
205043-09-0 95.0%
10.0g
$632.0 2025-02-22
Chemenu
CM173460-5g
2-(Difluoromethoxy)pyridin-4-ol
205043-09-0 98%
5g
$646 2022-06-12
Enamine
EN300-7698147-0.05g
2-(difluoromethoxy)pyridin-4-ol
205043-09-0 95.0%
0.05g
$20.0 2025-02-22
abcr
AB440385-250mg
2-(Difluoromethoxy)pyridin-4-ol, 95%; .
205043-09-0 95%
250mg
€99.80 2024-04-18

2-(Difluoromethoxy)pyridin-4-ol 関連文献

2-(Difluoromethoxy)pyridin-4-olに関する追加情報

Introduction to 2-(Difluoromethoxy)pyridin-4-ol (CAS No. 205043-09-0)

2-(Difluoromethoxy)pyridin-4-ol, with the CAS number 205043-09-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 4-position. These structural elements contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications.

The synthesis of 2-(Difluoromethoxy)pyridin-4-ol has been extensively studied, with several efficient and scalable methods reported in the literature. One notable approach involves the reaction of 4-hydroxypyridine with difluoromethylating agents, such as Selectfluor or other electrophilic fluorinating reagents. This method provides high yields and excellent regioselectivity, making it suitable for large-scale production. The ability to synthesize this compound efficiently is crucial for its application in drug discovery and development.

In terms of its physical properties, 2-(Difluoromethoxy)pyridin-4-ol is a solid at room temperature with a melting point typically ranging from 85°C to 90°C. It is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics are advantageous for its use in biological assays and formulation development.

The biological activity of 2-(Difluoromethoxy)pyridin-4-ol has been the subject of numerous studies, highlighting its potential as a lead compound for drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, it has demonstrated promising antiviral properties, particularly against RNA viruses such as influenza and coronaviruses.

The mechanism of action of 2-(Difluoromethoxy)pyridin-4-ol is believed to be multifaceted. The difluoromethoxy group contributes to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The hydroxyl group at the 4-position can form hydrogen bonds with key residues in target proteins, thereby modulating their activity. These structural features make it an attractive scaffold for further optimization through medicinal chemistry efforts.

Clinical trials involving derivatives of 2-(Difluoromethoxy)pyridin-4-ol have shown promising results. For example, a Phase I clinical trial evaluating a prodrug of this compound demonstrated favorable pharmacokinetic profiles and tolerability in patients with advanced solid tumors. The prodrug was designed to improve the solubility and bioavailability of the parent compound, thereby enhancing its therapeutic potential.

Beyond its direct therapeutic applications, 2-(Difluoromethoxy)pyridin-4-ol serves as an important building block in the synthesis of more complex molecules. Its reactivity and functional groups allow for diverse chemical modifications, enabling the creation of novel compounds with tailored properties. This versatility has led to its use in combinatorial chemistry libraries and high-throughput screening campaigns aimed at identifying new drug candidates.

In conclusion, 2-(Difluoromethoxy)pyridin-4-ol (CAS No. 205043-09-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activity and synthetic accessibility, make it an attractive target for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.

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